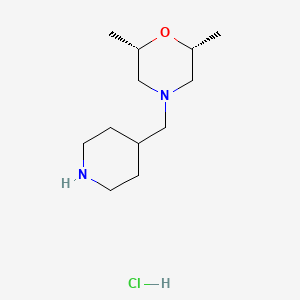

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride” appears to be a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a morpholine derivative with a piperidine derivative, followed by methylation. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis

The compound contains a morpholine ring and a piperidine ring, which are both common heterocyclic structures in organic chemistry. The stereochemistry is specified as (2R,6S), indicating the configuration of the chiral centers in the molecule.Chemical Reactions Analysis

As a morpholine derivative, this compound could potentially undergo a variety of chemical reactions. However, the exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Morpholine derivatives are generally polar and may have both hydrophilic and lipophilic properties.Scientific Research Applications

Piperazine and Morpholine Derivatives in Medicinal Chemistry

Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications. Recent medicinal chemistry investigations have shown that these compounds are integral to developing new therapeutic agents due to their potent pharmacophoric activities. Scientists have developed various methods for synthesizing piperazine and morpholine analogues, revealing their significant potential in drug design and development. These compounds' broad spectrum of pharmacological profiles is due to their structural versatility, enabling modifications that lead to new therapeutic properties (Al-Ghorbani Mohammed et al., 2015).

Antioxidant Activity Analysis

In the field of antioxidant research, the methodologies for determining antioxidant activity are crucial. The study of antioxidants and their implications in various fields, including medicine and pharmacy, highlights the importance of accurate and reliable assays. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are pivotal in analyzing the antioxidant capacity of complex samples, including those containing morpholine derivatives. These methods help clarify the mechanisms and kinetics of processes involving antioxidants, contributing to the understanding of their biological roles and potential therapeutic uses (I. Munteanu & C. Apetrei, 2021).

Morpholine and Pyrans Derivatives: Pharmacological Interest

The pharmacological interest in morpholine and its derivatives, including pyrans, has increased due to their broad spectrum of biological activities. Morpholine, a six-membered aromatic organic heterocycle, is found in various compounds with diverse pharmacological actions. This review emphasizes the significant role of morpholine derivatives in biochemistry, showcasing their essential contributions to developing new therapeutic agents. The exploration of morpholine and pyran analogues has led to discoveries in chemical methodologies and pharmacophoric activities, underlying their potential in drug development (M. Asif & M. Imran, 2019).

Gene Function Inhibition by Morpholino Oligos

Morpholino oligos, designed to inhibit gene function, have been tested across various model organisms, demonstrating their utility in studying gene function. These oligos provide a simple and rapid method to investigate gene function, highlighting the versatility of morpholine derivatives in genetic research. The successful application of morpholino oligos in developmental biology underscores their potential in biomedical research, offering insights into gene regulation and expression (J. Heasman, 2002).

Safety And Hazards

The safety and hazards of the compound would depend on its exact structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential applications.

properties

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;/h10-13H,3-9H2,1-2H3;1H/t10-,11+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRALEBXMZHSLM-NJJJQDLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)

![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)

![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)